- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Cas no 1197-34-8 (Phenol, 3,5-diethyl-)
Phenol, 3,5-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 3,5-diethyl-
- 3,5-Diethylphenol
- EINECS 214-824-5
- SCHEMBL207718
- 1197-34-8
- Q27257280
- NS00023878
- UNII-3J020II895
- DTXSID80152551
- 3J020II895
- AMY31722
- MB12197
- DTXCID3075042
- G63598
-
- MDL: MFCD12962572
- Inchi: 1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3
- InChI Key: LPCJHUPMQKSPDC-UHFFFAOYSA-N
- SMILES: OC1C=C(CC)C=C(C=1)CC
Computed Properties
- Exact Mass: 150.10452
- Monoisotopic Mass: 150.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 99.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.9688 (estimate)
- Melting Point: 76°C
- Boiling Point: 248°C
- Refractive Index: 1.5091 (estimate)
- PSA: 20.23
Phenol, 3,5-diethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0999190-5g |
3,5-diethylphenol |
1197-34-8 | 95% | 5g |
$2200 | 2024-08-02 | |
| 1PlusChem | 1P000PXD-100mg |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 100mg |
$170.00 | 2023-12-26 | |
| 1PlusChem | 1P000PXD-250mg |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 250mg |
$288.00 | 2023-12-26 | |
| 1PlusChem | 1P000PXD-1g |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 1g |
$829.00 | 2023-12-26 | |
| A2B Chem LLC | AA32801-100mg |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 100mg |
$150.00 | 2024-04-20 | |
| A2B Chem LLC | AA32801-250mg |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 250mg |
$254.00 | 2024-04-20 | |
| A2B Chem LLC | AA32801-1g |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 1g |
$708.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y0999190-5g |
3,5-diethylphenol |
1197-34-8 | 95% | 5g |
$2000 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0999190-5g |
3,5-diethylphenol |
1197-34-8 | 95% | 5g |
$2000 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1956124-100mg |
3,5-Diethylphenol |
1197-34-8 | 98% | 100mg |
¥1800.00 | 2024-08-09 |
Phenol, 3,5-diethyl- Production Method
Production Method 1
Production Method 2
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations, Biomass and Bioenergy, 2020, 134,
Phenol, 3,5-diethyl- Raw materials
Phenol, 3,5-diethyl- Preparation Products
- 2-Sec-Butylphenol (89-72-5)
- 2-Ethylphenol (90-00-6)
- 2,3-Dimethylanisole (2944-49-2)
- Guaiacol (90-05-1)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- (but-2-en-2-yl)benzene (2082-61-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Phenol, 3,5-diethyl- (1197-34-8)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 1,2,4-Triethylbenzene (877-44-1)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- o-Cymene (527-84-4)
- 2-methyl-6-propylphenol (3520-52-3)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
Phenol, 3,5-diethyl- Related Literature
-
1. 141. The action of aluminium chloride on some phenol homologuesG. Baddeley J. Chem. Soc. 1943 527
-
G. Baddeley J. Chem. Soc. 1944 330
-
3. CLV.—The oxidation of monohydric phenols with hydrogen peroxideGeorge Gerald Henderson,Robert Boyd J. Chem. Soc. Trans. 1910 97 1659
-
G. Baddeley J. Chem. Soc. 1943 273
-
5. CCXLIII.—Contributions to the chemistry of the terpenes. Part XII. Synthesis of a menthadiene from thymol, and of a diethylcyclohexadiene from phenolGeorge Gerald Henderson,Robert Boyd J. Chem. Soc. Trans. 1911 99 2159
Additional information on Phenol, 3,5-diethyl-
Phenol, 3,5-diethyl- (CAS No. 1197-34-8): Chemical Properties, Applications, and Recent Research Developments
Phenol, 3,5-diethyl-, identified by the chemical compound code CAS No. 1197-34-8, is a significant organic molecule with a unique structural framework that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of ethylated phenols, characterized by the presence of two ethyl groups attached at the 3rd and 5th positions relative to the hydroxyl group on the benzene ring. The structural configuration of Phenol, 3,5-diethyl- imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways and a subject of interest in modern chemical biology.
The molecular structure of Phenol, 3,5-diethyl- consists of a benzene ring substituted with two ethyl groups and one hydroxyl group. This arrangement contributes to its reactivity and functionality, making it a versatile building block in organic synthesis. The presence of the hydroxyl group enhances its solubility in polar solvents and allows for further functionalization through reactions such as esterification, etherification, and oxidation. The ethyl groups provide steric hindrance and influence the electronic properties of the molecule, affecting its interaction with other biochemical entities.
In terms of chemical properties, Phenol, 3,5-diethyl- exhibits moderate acidity due to the electron-withdrawing effect of the aromatic ring and the electron-donating alkyl groups. This acidity is utilized in various synthetic applications where deprotonation or nucleophilic substitution is required. The compound's stability under different reaction conditions makes it suitable for use in both laboratory-scale synthesis and industrial processes. Additionally, its aromatic nature allows for participation in electrophilic aromatic substitution reactions, further expanding its synthetic utility.
The applications of Phenol, 3,5-diethyl- are diverse and span across multiple industries. In pharmaceutical research, this compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is reminiscent of natural products found in plants and microorganisms, which have been traditionally explored for their medicinal properties. Researchers have been investigating derivatives of Phenol, 3,5-diethyl- for their pharmacological activity, particularly in the context of antimicrobial and anti-inflammatory agents.
Recent studies have highlighted the role of Phenol, 3,5-diethyl- in developing novel drug candidates. For instance, modifications to its structure have led to compounds with enhanced bioavailability and reduced toxicity. The ethylated phenol core has been integrated into larger molecules designed to interact with specific biological targets. These efforts align with the broader goal of creating more effective treatments with fewer side effects.
Beyond pharmaceuticals, Phenol, 3,5-diethyl- finds applications in agrochemicals and material science. In agrochemicals, it is used as an intermediate in the synthesis of herbicides and fungicides due to its ability to interfere with metabolic pathways in pests. In material science, its aromatic structure contributes to the development of polymers with improved thermal stability and mechanical strength.
The environmental impact of Phenol, 3,5-diethyl- is another area of interest. While it is not classified as a hazardous substance under current regulations, its persistence in aquatic environments has been studied. Researchers are exploring methods to mitigate its environmental footprint through biodegradation or advanced wastewater treatment techniques. These efforts are part of a larger movement toward sustainable chemical practices that minimize ecological disruption.
Advances in computational chemistry have also enhanced our understanding of Phenol, 3,5-diethyl-'s behavior. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize synthetic routes before conducting experiments. This approach has significantly reduced time-to-market for new compounds derived from this intermediate.
The future prospects for Phenol, 3,5-diethyl- are promising as research continues to uncover new applications and refine existing ones. Collaborative efforts between academia and industry are expected to drive innovation in this field. By leveraging cutting-edge technologies such as artificial intelligence (AI) for drug discovery and green chemistry principles for sustainable production methods, Phenol, *3, *5*-diethyl-, will likely remain a cornerstone compound in organic synthesis.
1197-34-8 (Phenol, 3,5-diethyl-) Related Products
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